molecular formula C8H11NO2 B3082323 2-(2-Methoxy-3-pyridinyl)ethanol CAS No. 112197-14-5

2-(2-Methoxy-3-pyridinyl)ethanol

Cat. No. B3082323
Key on ui cas rn: 112197-14-5
M. Wt: 153.18 g/mol
InChI Key: RHBRKXDRHSBKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06784192B2

Procedure details

2.4 g of (2-methoxy-3-pyridyl)acetic acid, 550 mg of lithium aluminum hydride and 20 ml of THF were stirred at room temperature for 0.5 hour. 0.27 ml of water, 3.9 ml of a 3.8N aqueous sodium hydroxide and 0.78 ml of water were successively added thereto, and the resulting solid was filtered off. The filtrate was evaporated, and the residue was purified by silica gel chromatography (hexane:ethyl acetate=2:1, subsequently 1:1), to give 1.2 g of a yellow oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.78 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.27 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([CH2:9][C:10](O)=[O:11])=[CH:7][CH:6]=[CH:5][N:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C1COCC1.[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[C:8]([CH2:9][CH2:10][OH:11])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
COC1=NC=CC=C1CC(=O)O
Name
Quantity
550 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.78 mL
Type
solvent
Smiles
O
Name
Quantity
0.27 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC=C1CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.